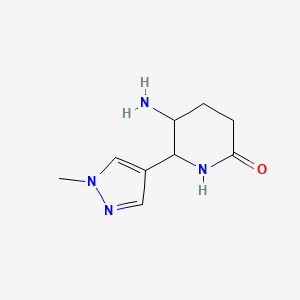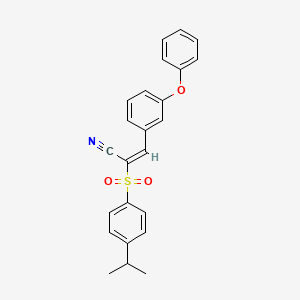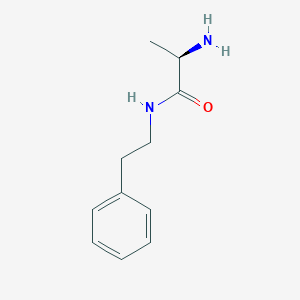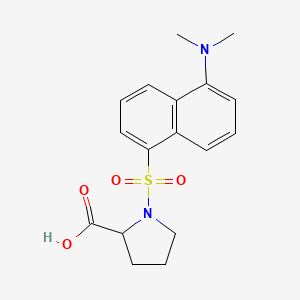![molecular formula C9H15ClN4O2 B2386044 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 2375248-44-3](/img/structure/B2386044.png)
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride” is a chemical entity with the CAS Number: 2361609-68-7 . It has a molecular weight of 232.67 . The IUPAC name for this compound is (S)-6-(3-aminopyrrolidin-1-yl)pyrimidine-2,4-diol hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including the use of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis yielding significant overall yields and purity .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius . More specific physical and chemical properties would require further experimental analysis.Scientific Research Applications
Optical and Nonlinear Optical Properties
A study by Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives, including compounds similar in structure to 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione hydrochloride, for potential applications in optical and nonlinear optical (NLO) devices. The derivatives exhibited significant NLO properties, indicating their potential as efficient candidates for NLO device fabrications (Mohan et al., 2020).
Antibacterial Activity and QSAR Studies
Karthikeyan et al. (2010) conducted a study on novel dispiropyrrolidines derived from pyrimidine diones, showing that some compounds exhibit antibacterial activity. QSAR (Quantitative Structure-Activity Relationship) models were developed to understand the factors affecting antibacterial activity, emphasizing the influence of molecular topology, shape, charge distribution, and hydrophobic nature (Karthikeyan et al., 2010).
Computational Exploration and Antimicrobial Agent Evaluation
Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were evaluated for antimicrobial activities, and computational methods were used to analyze their electronic structures. The study highlighted the potential of these derivatives as antimicrobial agents and for further exploration in drug discovery (Ashraf et al., 2019).
Urease Inhibition Activity
Rauf et al. (2010) synthesized derivatives of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and assessed their in vitro urease inhibition activity. The study identified compounds with significant urease inhibition, suggesting the potential for further development into therapeutic agents (Rauf et al., 2010).
Molecular Dynamics and Docking Studies
Al-Omary et al. (2017) conducted molecular dynamics and docking studies on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, a compound structurally related to 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione hydrochloride. The study focused on the compound's reactivity, vibrational spectral analysis, and potential as a bioactive agent precursor, offering insights into its interactions at the molecular level (Al-Omary et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;/h4,6H,2-3,5,10H2,1H3,(H,11,15);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPGVCCUJYPRR-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2385962.png)


![8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)
![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)
